molecular formula C18H17N3O4S B2619096 1-(3,4-Dimethoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 941960-84-5

1-(3,4-Dimethoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

Cat. No. B2619096
CAS RN: 941960-84-5
M. Wt: 371.41
InChI Key: BKTOVPDLQGRBQP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

1-(3,4-Dimethoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone exerts its effects through the inhibition of inflammatory mediators and the reduction of oxidative stress. It has been shown to modulate the expression of various genes involved in inflammation and oxidative stress, leading to a reduction in cellular damage.
Biochemical and Physiological Effects:
1-(3,4-Dimethoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has been shown to reduce inflammation and oxidative stress in various animal models, including those of neurodegenerative diseases. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(3,4-Dimethoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for 1-(3,4-Dimethoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone research, including its potential use as a therapeutic agent for neurodegenerative diseases, its role in modulating the immune response, and its potential use in cancer therapy. Further studies are needed to fully understand the mechanisms of action and potential applications of 1-(3,4-Dimethoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone.
Conclusion:
In conclusion, 1-(3,4-Dimethoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a promising chemical compound with potential applications in various fields of scientific research. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a valuable tool for studying cellular damage and disease mechanisms. Further research is needed to fully understand the potential applications of 1-(3,4-Dimethoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone and its mechanisms of action.

Synthesis Methods

1-(3,4-Dimethoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone can be synthesized through a multi-step process involving the reaction of 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylic acid with 3,4-dimethoxybenzaldehyde and subsequent cyclization with pyrrolidine. The final product is obtained through purification and isolation processes.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neurobiology. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-23-13-6-5-12(9-14(13)24-2)21-10-11(8-16(21)22)18-19-17(20-25-18)15-4-3-7-26-15/h3-7,9,11H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTOVPDLQGRBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

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